Pyrazolo[1,5-a]pyrimidine derivative 7
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 7 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivatives are known for their photophysical properties, making them valuable in optical applications .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 5-aminopyrazoles with various electrophiles. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions. Another approach involves the use of enaminones or formyl ketones as starting materials .
For industrial production, green synthetic methodologies have been developed to minimize environmental impact. For example, the use of ultrasound irradiation in aqueous media has been reported to yield pyrazolo[1,5-a]pyrimidine derivatives efficiently . This method involves the reaction of aminopyrazoles with symmetric or non-symmetric alkynes in the presence of potassium hydrogen sulfate.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces nitro groups at specific positions on the aromatic ring, while halogenation adds halogen atoms.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 7 has a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Medicine: Pyrazolo[1,5-a]pyrimidine derivatives exhibit various pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 7 involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 7 can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
Imidazo[1,2-a]pyrimidines: These derivatives also contain a fused nitrogen-containing ring system but differ in their chemical reactivity and applications.
Triazolo[1,5-a]pyrimidines: These compounds have an additional nitrogen atom in the ring system, leading to unique properties and uses.
The uniqueness of this compound lies in its specific photophysical properties and its ability to undergo diverse chemical modifications, making it a versatile scaffold for various applications.
Properties
Molecular Formula |
C26H24Cl2N6O4S |
---|---|
Molecular Weight |
587.5 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)sulfamoyl]-6-(2-chlorophenyl)-7-(4-chlorophenyl)-N-cyclopentylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C26H24Cl2N6O4S/c27-16-11-9-15(10-12-16)23-19(18-7-3-4-8-20(18)28)13-30-24-22(25(36)32-17-5-1-2-6-17)26(33-34(23)24)39(37,38)31-14-21(29)35/h3-4,7-13,17,31H,1-2,5-6,14H2,(H2,29,35)(H,32,36) |
InChI Key |
XUKGKEPVXJSMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C3N=CC(=C(N3N=C2S(=O)(=O)NCC(=O)N)C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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